molecular formula C27H31ClN2O2 B049490 Asimadoline hydrochloride CAS No. 185951-07-9

Asimadoline hydrochloride

Cat. No.: B049490
CAS No.: 185951-07-9
M. Wt: 451.0 g/mol
InChI Key: GMJSLABTEURMBF-CLSOAGJSSA-N
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Description

Asimadoline hydrochloride is an experimental drug that acts as a peripherally selective kappa-opioid receptor agonist. It has been studied for its potential use in treating irritable bowel syndrome due to its ability to alleviate visceral pain without crossing the blood-brain barrier .

Biochemical Analysis

Biochemical Properties

Asimadoline hydrochloride acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility . As such, kappa opioid agonists like this compound are ideal candidates to relieve the pain, discomfort, and impaired motility common to IBS and other gastrointestinal disorders .

Cellular Effects

This compound is an orally active, highly selective kappa-opioid receptor agonist with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors . Due to its high selectivity for the kappa-opioid receptor, this compound does not produce mu-opioid like side effects .

Molecular Mechanism

This compound is an orally administered agent that acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility .

Temporal Effects in Laboratory Settings

The metabolism of this compound is rapid and appears similar in animals and man .

Dosage Effects in Animal Models

In animal models of pain, this compound significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors, and the efficacy was comparable to CR845 at 15 min post-dosing . This compound had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The cell lines (LLC-PK1, L-mdr1a, L-mdr1b and L-MDR1) were grown to confluent polarized monolayers on porous membrane filters, and polarized trans-epithelial transport of this compound was determined .

Preparation Methods

The synthesis of asimadoline hydrochloride involves several steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods focus on optimizing yield and purity while ensuring scalability .

Chemical Reactions Analysis

Asimadoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group on the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the ketone group in the compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Asimadoline hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome. It has shown promising results in clinical trials, demonstrating efficacy in reducing visceral pain and improving bowel motility.

Comparison with Similar Compounds

Asimadoline hydrochloride is unique in its high selectivity for kappa-opioid receptors and its peripheral action. Similar compounds include:

This compound stands out due to its low penetration across the blood-brain barrier, minimizing central nervous system side effects and making it a safer option for long-term use.

Properties

IUPAC Name

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJSLABTEURMBF-CLSOAGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171820
Record name Asimadoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185951-07-9
Record name Asimadoline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asimadoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASIMADOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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